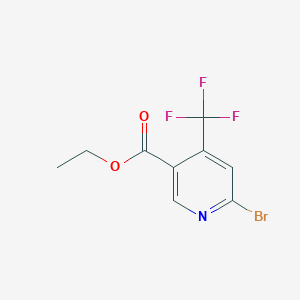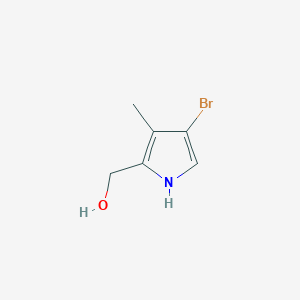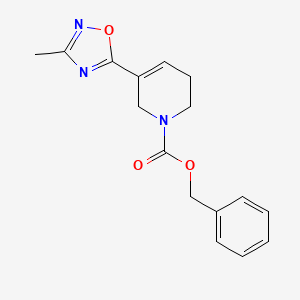
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a 2-methoxy-2-oxoethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Esterification: The 2-fluorobenzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 2-fluorobenzoate.
Substitution Reaction: The methyl 2-fluorobenzoate undergoes a substitution reaction with a suitable reagent, such as sodium methoxide, to introduce the 2-methoxy-2-oxoethyl group at the 4-position of the benzene ring.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxy-2-oxoethyl group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methoxybenzoic Acid: Similar structure but lacks the 2-methoxy-2-oxoethyl group.
2-Fluoro-4-methylbenzoic Acid: Similar structure but has a methyl group instead of the 2-methoxy-2-oxoethyl group.
4-Fluoro-2-methoxybenzonitrile: Similar structure but contains a nitrile group instead of the carboxylic acid group.
Uniqueness
2-Fluoro-4-(2-methoxy-2-oxoethyl)benzoic Acid is unique due to the presence of both the fluorine atom and the 2-methoxy-2-oxoethyl group, which confer distinct chemical and biological properties. These substitutions can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H9FO4 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
2-fluoro-4-(2-methoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-15-9(12)5-6-2-3-7(10(13)14)8(11)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
PHEVLFKWRLNQNV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)








![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)

![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)
